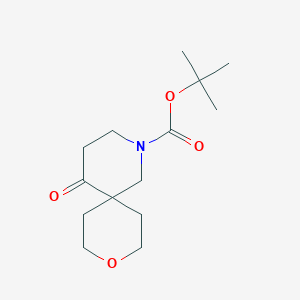

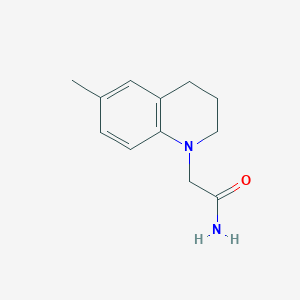

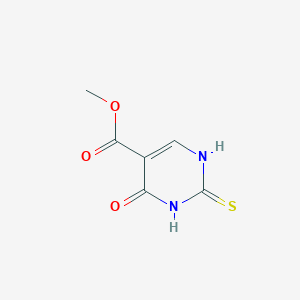

N-(2,4-dimethylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The synthesis and analysis of N-substituted acetamide derivatives, particularly those involving complex heterocyclic structures, have been the subject of extensive research due to their diverse pharmacological properties and potential therapeutic applications. These compounds are often explored for their roles in various biological pathways, including inhibition activities against specific enzymes or receptors.

Synthesis Analysis

The synthesis of complex acetamide derivatives often involves multi-step reactions, including condensation, cycloaddition, and nucleophilic substitution reactions. For example, Shibuya et al. (2018) described the development of an aqueous-soluble potent inhibitor, emphasizing the importance of molecular design in enhancing solubility and absorption (Shibuya et al., 2018). Similarly, the synthesis of novel thiazol-5-yl and thiazolidin-4-one derivatives from mercaptoazoles highlights the versatility of these methods in creating structurally diverse compounds (Bakulev et al., 2003).

Molecular Structure Analysis

Molecular structure analysis, including NMR, FTIR, MS, and elemental analysis, is crucial for confirming the synthesized compounds' structures. For instance, Duran and Canbaz (2013) utilized these techniques to determine the structures and acidity constants of newly synthesized drug precursors, highlighting the role of protonation in their chemical behavior (Duran & Canbaz, 2013).

Chemical Reactions and Properties

Chemical reactions, such as the reactions of dimethyl acetylenedicarboxylate with 5-mercaptoazoles, lead to the formation of novel compounds with varied biological activities. The selectivity of these reactions demonstrates the potential for targeted synthesis strategies in developing therapeutic agents (Bakulev et al., 2003).

Physical Properties Analysis

The physical properties, such as solubility and absorption, of these compounds are critical for their pharmacological efficacy. The design and synthesis of compounds with enhanced aqueous solubility and oral absorption are exemplified in the work by Shibuya et al. (2018), which is pivotal for clinical application (Shibuya et al., 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, influence the compounds' biological activity and therapeutic potential. The oxidation reactivity channels of N,N-diphenylacetamides, as explored by Pailloux et al. (2007), provide insights into the compounds' behavior under various chemical conditions, which is crucial for understanding their mechanism of action (Pailloux et al., 2007).

Applications De Recherche Scientifique

ACAT Inhibitor for Disease Treatment : A related compound, 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, was identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. This compound, due to its selectivity and improved oral absorption, was proposed as a clinical candidate for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Anticancer Activity : A study on N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, which shares a structural resemblance, demonstrated their potential as anticancer agents. These compounds exhibited selective cytotoxicity against human lung adenocarcinoma cells while showing minimal toxicity to normal cell lines (Evren et al., 2019).

Antiproliferative Activity : Similarly, pyridine linked thiazole hybrids have been synthesized and shown promising antiproliferative activity against various cancer cell lines, suggesting their potential in cancer therapy (Alqahtani & Bayazeed, 2020).

Synthesis of Heterocyclic Compounds : The synthesis of various heterocyclic compounds, including thiazole derivatives, is a significant area of research. These compounds have diverse applications, including in medicinal chemistry and materials science (Sayed et al., 2002).

Photovoltaic Efficiency Modeling : Benzothiazolinone acetamide analogs, closely related to the compound , have been studied for their potential in photovoltaic applications. Their light harvesting efficiency and free energy of electron injection properties were evaluated, indicating their potential use in dye-sensitized solar cells (Mary et al., 2020).

Propriétés

IUPAC Name |

N-(2,4-dimethylphenyl)-2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5OS2/c1-14-6-7-18(15(2)11-14)26-20(29)13-30-21-9-8-19(27-28-21)22-16(3)25-23(31-22)17-5-4-10-24-12-17/h4-12H,13H2,1-3H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCLHWFBGJQYPBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CN=CC=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2492858.png)

![8-(2-oxo-2H-chromene-3-carbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2492859.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B2492862.png)

![Methyl 2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2492864.png)